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molecular formula C13H11N3O B8397303 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

Cat. No. B8397303
M. Wt: 225.25 g/mol
InChI Key: XNXWWERVRFAOPG-UHFFFAOYSA-N
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Patent
US08299252B2

Procedure details

4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (21.3 g, 61.7 mmol) was dissolved in methanol (300 mL) and 10 N hydrochloric acid (20 mL), and palladium carbon (10%, 800 mg) was added thereto. The resulting mixture was stirred under a hydrogen atmosphere at 50° C. for 7 hours. The catalyst was removed by celite filtration, and the resulting methanol solution was concentrated. The residue was added to THF (500 mL) and a 5 N sodium hydroxide aqueous solution (100 mL), and the resulting mixture was stirred. The solid was immediately dissolved, and the reaction solution was separated into two layers. The solution was subsequently stirred at room temperature for 3 hours, and saturated brine (300 mL) was added thereto. The THF layer was isolated and washed with saturated brine (100 mL). The organic layer was dried over anhydrous sodium sulfate and then concentrated. The residue was purified by amino-silica gel (Fuji Silysia, 1 L of ethyl acetate) to give 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (10.46 g, yield: 75%).
Name
4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
800 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[N:10]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([O:19][C:20]3[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=3)=[C:13]2[CH:12]=[CH:11]1)C1C=CC=CC=1>CO.Cl.[C].[Pd]>[NH:10]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([O:19][C:20]3[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=3)=[C:13]2[CH:12]=[CH:11]1 |f:3.4|

Inputs

Step One
Name
4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
Quantity
21.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCN1C=CC=2C1=NC=CC2OC2=CC=C(N)C=C2
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
palladium carbon
Quantity
800 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under a hydrogen atmosphere at 50° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting methanol solution was concentrated
ADDITION
Type
ADDITION
Details
The residue was added to THF (500 mL)
STIRRING
Type
STIRRING
Details
a 5 N sodium hydroxide aqueous solution (100 mL), and the resulting mixture was stirred
DISSOLUTION
Type
DISSOLUTION
Details
The solid was immediately dissolved
CUSTOM
Type
CUSTOM
Details
the reaction solution was separated into two layers
STIRRING
Type
STIRRING
Details
The solution was subsequently stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
saturated brine (300 mL) was added
CUSTOM
Type
CUSTOM
Details
The THF layer was isolated
WASH
Type
WASH
Details
washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by amino-silica gel (Fuji Silysia, 1 L of ethyl acetate)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2OC2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.46 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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